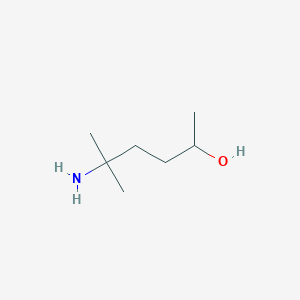![molecular formula C10H16O2 B14388883 Methyl 4-methylbicyclo[2.2.1]heptane-2-carboxylate CAS No. 89353-67-3](/img/structure/B14388883.png)
Methyl 4-methylbicyclo[2.2.1]heptane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-methylbicyclo[221]heptane-2-carboxylate is an organic compound with a unique bicyclic structure It is derived from norbornane, a bicyclic hydrocarbon, and features a carboxylate ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methylbicyclo[2.2.1]heptane-2-carboxylate typically involves a Diels-Alder reaction. One common method is the reaction between 2-methylfuran and methyl-3-bromopropiolate, which yields a highly regioselective product . The reaction conditions often include the use of a catalyst such as silver nitrate in acetone to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
化学反応の分析
Types of Reactions
Methyl 4-methylbicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert the ester group into an alcohol.
Substitution: This reaction can replace one functional group with another, such as halogenation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction typically produces alcohols.
科学的研究の応用
Methyl 4-methylbicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Its derivatives are explored for potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 4-methylbicyclo[2.2.1]heptane-2-carboxylate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further biochemical pathways. The bicyclic structure also imparts unique steric and electronic properties that influence its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
Norbornane: A saturated hydrocarbon with a similar bicyclic structure.
2-Methylbicyclo[2.2.1]heptane: Another derivative of norbornane with a methyl group at the 2-position.
Norbornene: An unsaturated derivative of norbornane with a double bond.
Uniqueness
Methyl 4-methylbicyclo[2.2.1]heptane-2-carboxylate is unique due to its ester functional group, which imparts different chemical reactivity compared to its hydrocarbon counterparts. This functional group allows for a wider range of chemical transformations and applications in various fields.
特性
CAS番号 |
89353-67-3 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
methyl 4-methylbicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C10H16O2/c1-10-4-3-7(5-10)8(6-10)9(11)12-2/h7-8H,3-6H2,1-2H3 |
InChIキー |
SUAZDQVHOBOWQF-UHFFFAOYSA-N |
正規SMILES |
CC12CCC(C1)C(C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


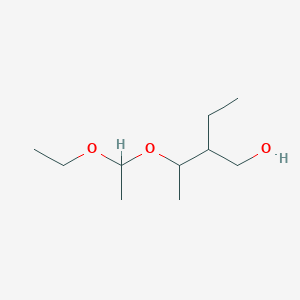
![2-[(Hexadec-10-yn-1-yl)oxy]oxane](/img/structure/B14388814.png)

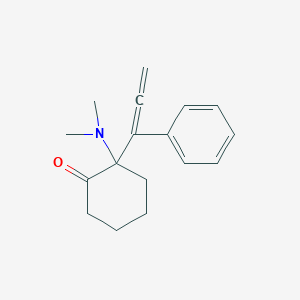
![N-{4-[(Hexyloxy)imino]-2-methylpentan-2-YL}prop-2-enamide](/img/structure/B14388831.png)
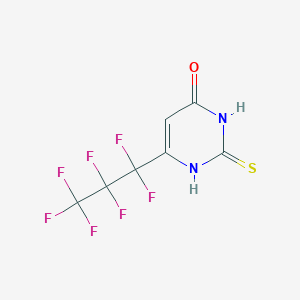
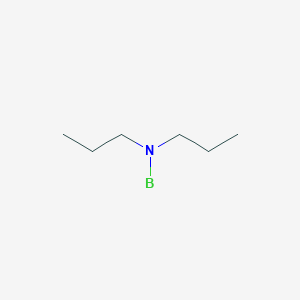
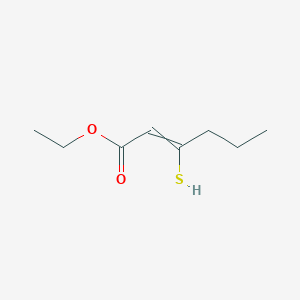

![9-Methyl-1,5-dioxaspiro[5.5]undec-8-ene](/img/structure/B14388855.png)

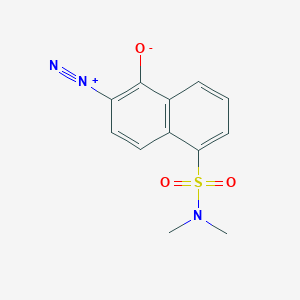
![Acetic acid;[5-(hydroxymethyl)furan-2-yl]methanol](/img/structure/B14388868.png)
